molecular formula C9H12O2 B3428841 Methyl bicyclo[2.2.1]hept-2-ene-2-carboxylate CAS No. 701-15-5

Methyl bicyclo[2.2.1]hept-2-ene-2-carboxylate

Cat. No. B3428841
CAS RN: 701-15-5
M. Wt: 152.19 g/mol
InChI Key: VYHVHWVKRQHORF-UHFFFAOYSA-N
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Description

“Methyl bicyclo[2.2.1]hept-2-ene-2-carboxylate” is a chemical compound with the molecular formula C9H12O2 . It is also known by other names such as “Methyl 5-norbornene-2-carboxylate” and "5-Norbornene-2-carboxylic Acid Methyl Ester" . The molecular weight of this compound is 152.19 g/mol .


Synthesis Analysis

The synthesis of this compound has been reported in various studies. For instance, a highly regioselective Diels-Alder reaction between 2-methylfuran and methyl-3-bromopropiolate has been used for the preparation of a similar compound .


Molecular Structure Analysis

The molecular structure of “Methyl bicyclo[2.2.1]hept-2-ene-2-carboxylate” can be represented by the InChI code: InChI=1S/C9H12O2/c1-11-9(10)8-5-6-2-3-7(8)4-6/h2-3,6-8H,4-5H2,1H3 . The Canonical SMILES representation is COC(=O)C1CC2CC1C=C2 .

Scientific Research Applications

Organic Synthesis

“Methyl bicyclo[2.2.1]hept-2-ene-2-carboxylate” and its derivatives are used in organic synthesis . They can undergo various transformations, including isomerization, which is accompanied by δ-migration of hydrogen . This makes them valuable for creating a wide range of organic compounds.

Catalyst Research

This compound is used in catalyst research, particularly in the study of transition metal-catalyzed dimerization of alkenes . This research can lead to the development of more efficient and selective catalysts for various chemical reactions.

Polymerization Studies

The vinylic polymerization of “Methyl bicyclo[2.2.1]hept-2-ene-2-carboxylate” (norbornene) with Co (II) compounds and the metallocene [η 5 - (C 5 Me 5)Co-η 2 -Cl] 2, in chlorobenzene activated with methylaluminoxane (MAO) has been reported . This research contributes to the development of new polymeric materials with unique properties.

Stereoselective Syntheses

The base-induced opening of the oxygen bridge of these types of compounds has been used in the stereoselective syntheses of a number of shikimic acid derivatives and other natural products . This is important in the field of medicinal chemistry, where the stereochemistry of a molecule can significantly affect its biological activity.

Aluminosilicate Catalyst Studies

“Methyl bicyclo[2.2.1]hept-2-ene-2-carboxylate” and its derivatives have been used to study transformations over a stationary layer of aluminosilicate catalyst at various temperatures . This research can lead to the development of more efficient and selective aluminosilicate catalysts.

properties

IUPAC Name

methyl bicyclo[2.2.1]hept-2-ene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-11-9(10)8-5-6-2-3-7(8)4-6/h5-7H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYHVHWVKRQHORF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2CCC1C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101252497
Record name Methyl bicyclo[2.2.1]hept-2-ene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101252497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl bicyclo[2.2.1]hept-2-ene-2-carboxylate

CAS RN

701-15-5
Record name Methyl bicyclo[2.2.1]hept-2-ene-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=701-15-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl bicyclo[2.2.1]hept-2-ene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101252497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl bicyclo[2.2.1]hept-2-ene-2-carboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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